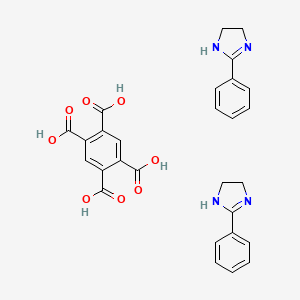

benzene-1,2,4,5-tetracarboxylic acid;2-phenyl-4,5-dihydro-1H-imidazole

Description

Fundamental Structural Parameters

The crystallographic characterization of benzene-1,2,4,5-tetracarboxylic acid–2-phenyl-4,5-dihydro-1H-imidazole complex reveals a well-defined molecular structure with specific geometric parameters that govern its supramolecular assembly. The compound crystallizes as a 1:1 salt where the imidazolium cation is paired with the trihydrogen-1,2,4,5-benzenetetracarboxylate anion. X-ray crystallographic analysis demonstrates that the mean plane of the imidazolium cation adopts an almost orthogonal orientation relative to the benzene ring of the tetracarboxylate anion, with a dihedral angle of 89.7 degrees. This nearly perpendicular arrangement is crucial for optimizing intermolecular interactions while minimizing steric hindrance between the aromatic systems.

The molecular geometry of the 2-phenyl-4,5-dihydro-1H-imidazole component exhibits characteristic features of dihydroimidazole systems. The imidazole ring demonstrates non-planarity with the attached phenyl group, showing a dihedral angle of approximately 70 degrees between these aromatic systems. This geometric arrangement allows for effective hydrogen bonding interactions while maintaining optimal π-π stacking distances. The carboxylate groups of the benzene-1,2,4,5-tetracarboxylic acid component show varying degrees of planarity with respect to the central benzene ring, with dihedral angles ranging from 1.34 to 10.13 degrees, indicating slight rotational flexibility that accommodates hydrogen bonding requirements.

Intermolecular Distance Parameters

Critical intermolecular distances within the complex provide quantitative insight into the strength and directionality of non-covalent interactions. The hydrogen bonding distances between nitrogen atoms of the imidazolium cation and oxygen atoms of the carboxylate groups typically range from 2.6 to 2.9 Angstroms, consistent with moderate to strong hydrogen bonds. These distances are optimal for maintaining structural stability while allowing for some flexibility in the crystal lattice. The compound exhibits a molecular weight of 400.34 grams per mole, with specific geometric parameters including five hydrogen bond donor sites and nine hydrogen bond acceptor sites, resulting in a topological polar surface area of 174 square Angstroms.

The exact mass determination of 400.09066547 grams per mole confirms the 1:1 stoichiometry between the acid and base components. Crystallographic data reveals that the complex contains two covalently-bonded units, indicating the ionic nature of the association between the protonated imidazole and the partially deprotonated tetracarboxylic acid. The heavy atom count of 29 reflects the substantial molecular complexity, while the rotatable bond count of 5 indicates moderate conformational flexibility that contributes to the observed hydrogen bonding patterns.

Properties

IUPAC Name |

benzene-1,2,4,5-tetracarboxylic acid;2-phenyl-4,5-dihydro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O8.2C9H10N2/c11-7(12)3-1-4(8(13)14)6(10(17)18)2-5(3)9(15)16;2*1-2-4-8(5-3-1)9-10-6-7-11-9/h1-2H,(H,11,12)(H,13,14)(H,15,16)(H,17,18);2*1-5H,6-7H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSMMIZPIWZYHNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)C2=CC=CC=C2.C1CN=C(N1)C2=CC=CC=C2.C1=C(C(=CC(=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3068964 | |

| Record name | Pyromellitic acid 2-phenyl-2-imidazoline salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3068964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

546.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | 1,2,4,5-Benzenetetracarboxylic acid, compd. with 4,5-dihydro-2-phenyl-1H-imidazole (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

54553-91-2 | |

| Record name | 1,2,4,5-Benzenetetracarboxylic acid, compd. with 4,5-dihydro-2-phenyl-1H-imidazole (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054553912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4,5-Benzenetetracarboxylic acid, compd. with 4,5-dihydro-2-phenyl-1H-imidazole (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyromellitic acid 2-phenyl-2-imidazoline salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3068964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene-1,2,4,5-tetracarboxylic acid, compound with 4,5-dihydro-2-phenyl-1H-imidazole (1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.823 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Salt Formation

- Reactants : Benzene-1,2,4,5-tetracarboxylic acid and 2-phenyl-4,5-dihydro-1H-imidazole in stoichiometric amounts (typically 1:2 molar ratio).

- Procedure : The acid and the imidazoline are mixed, often in a suitable solvent such as ethanol or water, and stirred at ambient or slightly elevated temperature to facilitate salt formation.

- Outcome : Formation of pyromellitic acid di(2-phenyl-2-imidazoline) salt, isolated by filtration or crystallization.

- Notes : The reaction is straightforward and yields the compound with high purity due to strong acid-base interactions.

Research Findings and Data

- Molecular Formula : C28H26N4O8 for the salt (1:2 complex) and C19H16N2O8 for the 1:1 compound variant.

- Molecular Weight : Approximately 546.53 g/mol for the di-imidazoline salt.

- Physical Properties : The salt typically forms crystalline solids with defined melting points; however, specific melting points vary depending on purity and preparation method.

- Chemical Behavior : The salt formation is driven by acid-base interaction and hydrogen bonding, stabilizing the complex.

Summary Table of Preparation Methods

| Method | Reactants | Conditions | Product Type | Yield/Notes |

|---|---|---|---|---|

| Direct Salt Formation | Benzene-1,2,4,5-tetracarboxylic acid + 2-phenyl-4,5-dihydro-1H-imidazole | Ambient or mild heating in solvent | Pyromellitic acid di(2-phenyl-2-imidazoline) salt | High purity, straightforward procedure |

| One-Pot Imidazole Synthesis | Aromatic aldehyde + benzene-1,2-diamine + ammonium acetate | 70 °C, solvent-free, 1 hour | 2-phenyl-4,5-dihydro-1H-imidazole (precursor) | High yields (76-93%), green chemistry approach |

Additional Notes

- The direct synthesis of the salt is well-documented in chemical databases and product catalogs, confirming the stoichiometry and molecular structure.

- The one-pot synthesis method for imidazole derivatives is a modern, environmentally friendly approach that can be adapted for the preparation of the imidazole component before complexation with the tetracarboxylic acid.

- Alternative synthetic routes may involve stepwise preparation of the imidazole followed by salt formation, but the direct combination remains the most practical for industrial and laboratory scale.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: benzene-1,2,4,5-tetracarboxylic acid;2-phenyl-4,5-dihydro-1H-imidazole can undergo oxidation reactions, particularly at the imidazoline ring.

Reduction: The compound can be reduced under specific conditions, leading to the formation of various reduced derivatives.

Substitution: It can participate in substitution reactions, especially at the phenyl ring

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenating agents and other electrophiles are commonly employed

Major Products:

Oxidation: Oxidized derivatives of the imidazoline ring.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: Substituted phenyl derivatives

Scientific Research Applications

Coordination Chemistry

Coordination Polymers:

BTC acts as a versatile ligand in the formation of coordination polymers. Recent studies have demonstrated that BTC can coordinate with metal ions such as Co(II) and Zn(II) to form three-dimensional (3D) coordination polymers. These polymers exhibit unique structural characteristics and luminescent properties. For instance, the solvothermal reaction of BTC with Co(II) and Zn(II) salts resulted in two distinct coordination polymers characterized by X-ray diffraction techniques. The resulting compounds displayed luminescent properties with emission peaks indicating potential applications in optoelectronic devices .

Lanthanide Complexes:

BTC is also utilized in the synthesis of lanthanide-based coordination complexes. These complexes are promising for applications in photonic devices due to their bright emission properties. The ability of BTC to form stable complexes with lanthanides enhances their utility in designing materials for light-emitting applications .

Materials Science

Synthesis of Functional Materials:

The unique structure of BTC allows it to be used as a building block for creating functional materials such as metal-organic frameworks (MOFs). These MOFs have applications in gas storage, separation processes, and catalysis due to their high surface area and tunable pore sizes. The incorporation of imidazole derivatives into these frameworks can further enhance their catalytic properties and stability .

Composite Materials:

BTC can also be combined with polymers to create composite materials with improved mechanical and thermal properties. These composites are explored for use in coatings and packaging materials that require enhanced durability and resistance to environmental degradation .

Medicinal Chemistry

Pharmaceutical Applications:

Imidazole derivatives, including those synthesized from BTC, are known for their biological activities. They exhibit antimicrobial, antifungal, and anti-inflammatory properties. The synthesis of substituted imidazoles from BTC has been reported to yield compounds with significant biological activity, making them candidates for drug development .

Targeted Drug Delivery:

The functionalization of imidazole derivatives allows for targeted drug delivery systems that can improve the efficacy of therapeutic agents while minimizing side effects. Research indicates that these compounds can be designed to release drugs in response to specific stimuli within the body .

Environmental Applications

Environmental Remediation:

BTC has been investigated for its potential use in environmental remediation processes. Its ability to form stable complexes with heavy metals makes it a candidate for removing toxic metals from wastewater. Studies have shown that BTC can effectively chelate heavy metals, facilitating their removal from contaminated water sources .

Sustainable Chemistry:

The synthesis pathways involving BTC often utilize green chemistry principles, aiming to reduce waste and energy consumption during chemical reactions. This aligns with the growing emphasis on sustainability within the chemical industry .

Case Studies

Mechanism of Action

The mechanism of action of pyromellitic acid 2-phenyl-2-imidazoline salt (1:2) involves its interaction with metal surfaces, forming a protective layer that prevents corrosion. The imidazoline ring plays a crucial role in this process by binding to the metal surface and inhibiting oxidative reactions .

Comparison with Similar Compounds

Key Structural Features:

- Benzene-1,2,4,5-tetracarboxylic acid : Provides four carboxylic acid groups, enabling hydrogen bonding, coordination chemistry, and salt/co-crystal formation .

- 2-Phenyl-4,5-dihydro-1H-imidazole : A partially saturated imidazole ring with a phenyl substituent, contributing to π-π interactions and basicity .

Comparison with Similar Compounds

The following table compares key attributes of benzene-1,2,4,5-tetracarboxylic acid;2-phenyl-4,5-dihydro-1H-imidazole with structurally related imidazole derivatives:

Key Contrasts:

Acidity and Coordination: The tetracarboxylic acid component enables stronger hydrogen bonding and metal coordination compared to non-acid derivatives like 1-benzyl-2,4,5-triphenyl-1H-imidazole .

Solubility : The carboxylic acid groups increase water solubility relative to hydrophobic analogs (e.g., thiophene-substituted imidazoles) .

Pharmacological Potential: While 2-(4-substituted phenyl) derivatives show evaluated toxicity , the target compound’s pharmacological profile remains unexplored.

Supramolecular Chemistry

Industrial Relevance

Limitations and Gaps

- Structural and thermodynamic data (e.g., pKa, melting point) for the target compound are absent in the evidence.

Biological Activity

Benzene-1,2,4,5-tetracarboxylic acid (also known as pyromellitic acid) combined with 2-phenyl-4,5-dihydro-1H-imidazole represents a compound of significant interest in the fields of medicinal chemistry and materials science. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C16H14N2O4

- Molecular Weight : 298.29 g/mol

- CAS Number : 479-47-0

The structure includes a tetracarboxylic acid moiety that enhances its ability to interact with biological systems through various mechanisms.

Antimicrobial Properties

Research indicates that benzene-1,2,4,5-tetracarboxylic acid derivatives exhibit notable antimicrobial activity. A study demonstrated that derivatives of this compound showed significant inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Anticancer Activity

Several studies have highlighted the anticancer potential of benzene-1,2,4,5-tetracarboxylic acid derivatives. For instance:

- Case Study : A derivative was tested in vitro against human breast cancer cells (MCF-7), showing a dose-dependent inhibition of cell proliferation. The study reported IC50 values in the micromolar range, indicating potent activity .

This anticancer activity is attributed to the compound's ability to induce apoptosis and inhibit angiogenesis through modulation of key signaling pathways such as the PI3K/Akt pathway .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In a recent study, it was shown to reduce the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS). This suggests a potential therapeutic role in conditions characterized by chronic inflammation .

The biological activities of benzene-1,2,4,5-tetracarboxylic acid and its derivatives can be attributed to several mechanisms:

- Cell Membrane Disruption : The tetracarboxylic acid structure facilitates interaction with lipid membranes.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism.

- Signal Transduction Modulation : It can interfere with various signaling pathways critical for cell growth and survival.

Research Findings Summary Table

Q & A

Basic: What are the recommended methods for synthesizing benzene-1,2,4,5-tetracarboxylic acid; 2-phenyl-4,5-dihydro-1H-imidazole?

Answer:

The compound is typically synthesized via stoichiometric acid-base reactions. A common approach involves refluxing benzene-1,2,4,5-tetracarboxylic acid (pyromellitic acid) with 2-phenyl-4,5-dihydro-1H-imidazole in a polar solvent (e.g., ethanol or DMSO) under controlled pH. Post-reaction, crystallization is achieved by slow evaporation or ice-water quenching, followed by vacuum filtration. Yield optimization requires precise molar ratios (e.g., 1:2 for the acid-imidazole complex) and temperature control (e.g., 80–100°C for 12–18 hours) .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

- FTIR : Identifies carboxylic acid O–H stretches (~2500–3000 cm⁻¹), C=O vibrations (~1700 cm⁻¹), and imidazole N–H/N–C stretches (~1600 cm⁻¹) .

- NMR : NMR resolves imidazole protons (δ 6.5–8.0 ppm) and aromatic protons of the benzene ring (δ 7.0–8.5 ppm). NMR confirms carboxylate carbons (~170 ppm) .

- X-ray Diffraction (XRD) : Determines crystal packing, hydrogen-bonding networks (e.g., O–H⋯O/N interactions), and π-π stacking distances (e.g., 3.45 Å between benzene and imidazole rings) . Use SHELXL for refinement, prioritizing anisotropic displacement parameters for non-H atoms .

Advanced: How can computational methods predict supramolecular interactions in co-crystals of this compound?

Answer:

- DFT Calculations : Optimize molecular geometry and quantify interaction energies (e.g., hydrogen bonds, van der Waals forces) using software like Gaussian or ORCA. Basis sets like B3LYP/6-31G* are recommended .

- Molecular Docking : Simulate host-guest interactions (e.g., with caffeine or metal ions) using AutoDock Vina. Focus on binding affinity (ΔG) and interaction sites (e.g., carboxylic acid groups as coordination sites) .

- Hirshfeld Surface Analysis : Visualize intermolecular contacts (e.g., C⋯O/N interactions) via CrystalExplorer to validate crystallographic data .

Advanced: How to resolve contradictions in crystallographic data during refinement?

Answer:

- Data Validation : Cross-check symmetry operations and space group assignments using PLATON. For twinned crystals, apply twin-law matrices (e.g., two-domain inversion twins) in SHELXL .

- Hydrogen Bonding : Re-examine O–H⋯O/N distances (ideal range: 2.6–3.0 Å) and angles (>120°). Use difference Fourier maps to locate missing H atoms .

- Discrepancy Handling : For conflicting thermal parameters, employ restraints (e.g., SIMU/DELU in SHELXL) or re-measure high-angle data to improve resolution (>0.8 Å) .

Application: What role does this compound play in coordination polymer design?

Answer:

The tetracarboxylate moiety acts as a rigid linker in metal-organic frameworks (MOFs). For example:

- Sr(II) Coordination Polymers : Forms 3D networks via μ₄-bridging (carboxylate-O–Sr bonds) with Sr–O distances of ~2.5 Å. Thermal stability (>400°C) makes it suitable for high-temperature catalysis .

- Proton Conduction : In hydrated forms, hydrogen-bonded networks (e.g., –COOH⋯H₂O) enable proton hopping, with conductivity measured via impedance spectroscopy (~10⁻³ S/cm at 80°C) .

Advanced: How to analyze biological activity derivatives of this compound?

Answer:

- Derivatization : Synthesize Schiff bases by reacting the imidazole moiety with aldehydes (e.g., 2,4-dichlorobenzaldehyde). Purify via column chromatography (SiO₂, hexane/ethyl acetate) .

- Antimicrobial Assays : Use microdilution methods (MIC against E. coli or S. aureus). Correlate activity with electron-withdrawing substituents on the benzene ring .

- Molecular Dynamics (MD) : Simulate ligand-enzyme binding (e.g., with bacterial FabH) using GROMACS. Analyze RMSD and binding free energies (MM-PBSA) .

Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE : Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Conduct reactions in fume hoods due to potential DMSO or HCl fumes during synthesis .

- Waste Disposal : Neutralize acidic waste with NaHCO₃ before disposal. Store crystalline products in airtight containers (desiccated, 4°C) .

Advanced: How does this compound contribute to polyimide synthesis?

Answer:

The dianhydride derivative (pyromellitic dianhydride, PMDA) is a key monomer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.